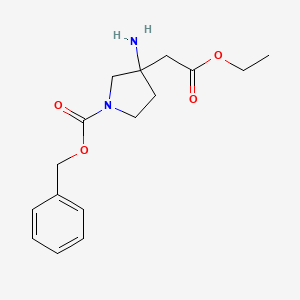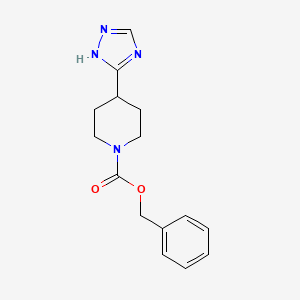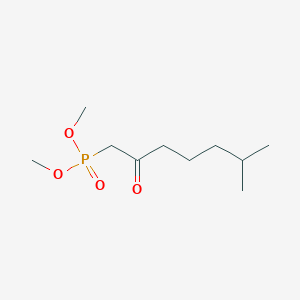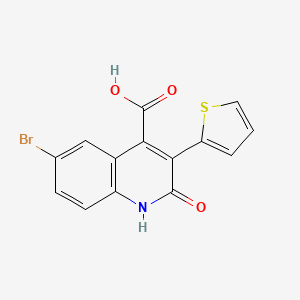
6-bromo-2-oxo-3-thiophen-2-yl-1H-quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-2-oxo-3-thiophen-2-yl-1H-quinoline-4-carboxylic acid is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound, in particular, features a bromine atom, a thiophene ring, and a carboxylic acid group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-oxo-3-thiophen-2-yl-1H-quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-aminobenzophenone and thiophene-2-carboxylic acid.
Cyclization: The key step involves the cyclization of these starting materials to form the quinoline core structure. This can be achieved through a Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to add the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
6-bromo-2-oxo-3-thiophen-2-yl-1H-quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce the carboxylic acid to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional ketone or aldehyde groups, while substitution reactions can produce a variety of functionalized quinoline compounds.
科学研究应用
6-bromo-2-oxo-3-thiophen-2-yl-1H-quinoline-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases such as cancer, bacterial infections, and neurological disorders.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Materials Science: The compound’s electronic properties make it useful in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 6-bromo-2-oxo-3-thiophen-2-yl-1H-quinoline-4-carboxylic acid involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes involved in critical biological pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction processes.
DNA/RNA: The compound could intercalate with DNA or RNA, affecting gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
Quinoline-4-carboxylic acid: A simpler analog without the bromine and thiophene groups.
2-Oxo-1,2-dihydroquinoline derivatives: Compounds with similar core structures but different substituents.
Thiophene-containing quinolines: Compounds that include the thiophene ring but lack other functional groups present in the target compound.
Uniqueness
6-bromo-2-oxo-3-thiophen-2-yl-1H-quinoline-4-carboxylic acid is unique due to the combination of the bromine atom, thiophene ring, and carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C14H8BrNO3S |
|---|---|
分子量 |
350.19 g/mol |
IUPAC 名称 |
6-bromo-2-oxo-3-thiophen-2-yl-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H8BrNO3S/c15-7-3-4-9-8(6-7)11(14(18)19)12(13(17)16-9)10-2-1-5-20-10/h1-6H,(H,16,17)(H,18,19) |
InChI 键 |
YFJKOATXQKKSHU-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


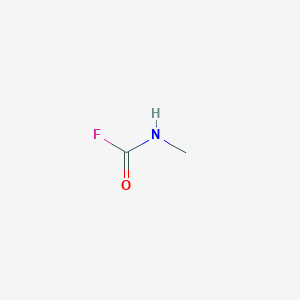
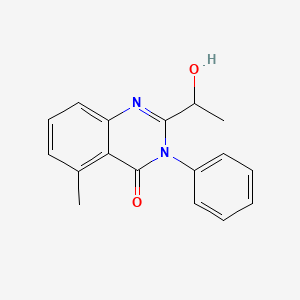
![3-[(12-Cyclohexyldodecyl)oxy]-2-methoxypropan-1-OL](/img/structure/B8605130.png)
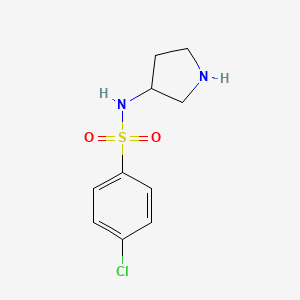
![7-chloro-2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B8605145.png)
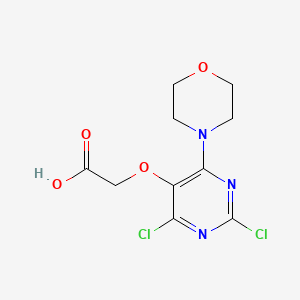
![2-[1.4]Diazepan-1-yl-quinoline](/img/structure/B8605163.png)


